2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O3/c1-23-16-11-10-13(18(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)17(12)14/h4-11,20-22H,1-3H3 |
InChI Key |
RFQDZRJJOLMKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Imine Formation : The primary amine of naphthalene-1,8-diamine reacts with the aldehyde to form a Schiff base intermediate.
-
Cyclization : Intramolecular attack by the secondary amine generates the dihydroperimidine ring.
Typical conditions involve refluxing equimolar amounts of naphthalene-1,8-diamine and 2,3,4-trimethoxybenzaldehyde in ethanol or methanol, catalyzed by acetic acid or hydrochloric acid. Reaction times range from 6 to 12 hours, yielding the product in 65–75% after recrystallization from propan-2-ol.
Limitations and Modifications
While straightforward, this method often requires excess acid, leading to side reactions such as over-oxidation or polymerization. To mitigate this, recent studies have substituted mineral acids with solid acid catalysts like nano-γ-Al₂O₃/BFₙ, which enhance regioselectivity and reduce reaction times to 3–4 hours.
Nano-Catalyzed Synthesis
The integration of nanotechnology has revolutionized the synthesis of dihydroperimidines. Nano-γ-Al₂O₃/BFₙ and its magnetically separable variant, nano-γ-Al₂O₃/BFₙ/Fe₃O₄, have demonstrated exceptional efficacy in facilitating the condensation reaction.
Catalyst Preparation and Characterization
-
Nano-γ-Al₂O₃/BFₙ : Synthesized by impregnating γ-Al₂O₃ nanoparticles with boron trifluoride (BF₃). FT-IR analysis confirms B–O and Al–O–B bonds at 1410 cm⁻¹ and 1071 cm⁻¹, respectively.
-
Nano-γ-Al₂O₃/BFₙ/Fe₃O₄ : Incorporates Fe₃O₄ for magnetic recovery, reducing catalyst loss and enabling reuse for up to five cycles without significant activity loss.
Optimized Protocol
Table 1: Comparative Performance of Nano-Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|
| Nano-γ-Al₂O₃/BFₙ | Ethanol | 3 | 88 | Moderate |
| Nano-γ-Al₂O₃/BFₙ/Fe₃O₄ | Solvent-free | 3.5 | 85 | High |
Green Chemistry Approaches
Solvent-Free Reactions
Eliminating solvents reduces waste and simplifies purification. Under solvent-free conditions, nano-γ-Al₂O₃/BFₙ/Fe₃O₄ achieves 85% yield at 80°C in 3.5 hours.
Biocatalytic Routes
While unexplored for this specific compound, lipase-mediated condensations of aldehydes and diamines suggest potential for enzymatic synthesis, offering mild conditions (25–40°C) and high enantioselectivity.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Condensation Reactions
-
Acid-Catalyzed Condensation : Aldehydes react with NDA in acidic media (e.g., HCl) to form imine intermediates, which cyclize to yield perimidines .
-
Catalyst-Assisted Synthesis : Hybrid heteropolyacids (HPAs) or indium chloride (InCl₃) can accelerate the reaction in aqueous or solvent-free conditions .
Functional Group Reactivity
-
Methoxy Groups : The trimethoxyphenyl substituent may influence reactivity due to electron-donating effects, potentially stabilizing intermediates during synthesis.
-
Ring Closure : The dihydroperimidine core undergoes further reactions, such as oxidation or reduction, depending on the substituents and reaction conditions.
Density Functional Theory (DFT) Studies
For analogous perimidines (e.g., 2-(p-tolyl)-2,3-dihydro-1H-perimidine), DFT calculations at the B3LYP/6-311G(d,p) level reveal:
-
HOMO-LUMO Gap : ~4.25 eV, indicating charge transfer potential .
-
Electrophilicity : High global electrophilicity indices suggest susceptibility to nucleophilic attack .
-
Molecular Electrostatic Potential (MESP) : Positive regions (e.g., C8) and negative regions (e.g., C27) influence reactivity .
Spectroscopic Characterization
-
1H NMR : Proton environments in the perimidine core and substituent (e.g., methoxy groups) are distinctively shifted .
-
IR Spectroscopy : Key peaks include NH stretches (~3200 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), and C=N vibrations (~1640 cm⁻¹) .
Comparison of Perimidine Derivatives
Biological and Chemical Reactivity
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various synthetic pathways that can lead to the development of novel compounds with desired properties.
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an amine under acidic conditions. |
| Industrial Production | Optimized methods using continuous flow reactors and high-yield catalysts for large-scale production. |
Biology
Research indicates that this compound exhibits potential biological activities, particularly in anticancer and antimicrobial properties. It has been studied for its ability to inhibit key proteins involved in cancer cell proliferation.
- Mechanism of Action : The compound interacts with specific molecular targets such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes and inducing apoptosis in cancer cells .
| Biological Activity | Potential Effects |
|---|---|
| Anticancer Properties | Inhibition of cancer cell proliferation and induction of apoptosis. |
| Antimicrobial Properties | Potential effectiveness against various pathogens. |
Medicine
In medicine, this compound is explored for therapeutic effects in cancer treatment. Its ability to target specific proteins involved in cell division makes it a candidate for drug development aimed at treating various cancers.
- Case Studies :
Industry Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic synthesis and material science.
| Industry Application | Description |
|---|---|
| Material Development | Used in creating new polymers or composite materials. |
| Chemical Processes | Acts as a reagent or catalyst in various chemical reactions. |
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydroperimidines exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Dihydroperimidines
Key Comparisons
Structural Features
- Electron-Withdrawing vs. Electron-Donating Groups : The trimethoxyphenyl group in the target compound provides strong electron-donating effects, contrasting with electron-withdrawing groups like nitro (e.g., 3n) or heteroaromatic substituents (e.g., 2b). This difference impacts redox activity and binding affinity toward metal ions .
- Bridging Motifs : Compound 3o’s benzene-linked bis-perimidine structure enables dual metal-binding sites, whereas the target compound’s single trimethoxyphenyl group may favor selective interactions with Cu²⁺ .
Biological Activity Antitumor Potential: The trimethoxyphenyl moiety is associated with enhanced anticancer activity, as seen in related compounds like 4-aza-2,3-didehydropodophyllotoxin derivatives (). This group likely interferes with tubulin polymerization or DNA topoisomerase II . Antibacterial Activity: Unlike nitro-substituted analogs (e.g., 3n), the target compound’s lack of a nitro group may reduce direct antibacterial effects but improve selectivity for eukaryotic targets .
Synthetic Accessibility
- The target compound’s synthesis requires 2,3,4-trimethoxybenzaldehyde, which is less reactive than aliphatic aldehydes (e.g., furfural in 4e) due to steric hindrance from methoxy groups. This necessitates longer reaction times or elevated temperatures compared to simpler derivatives .
Biological Activity
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and effects on various biological systems.
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.394 g/mol
- CAS Number : 305352-50-5
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its anticancer properties and other pharmacological effects. Below is a summary of its reported activities:
Anticancer Activity
Recent studies have demonstrated that perimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- H460 (lung cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
- SMMC-7721 (liver cancer)
The compound's efficacy was evaluated using the MTT assay to determine cell viability and cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of anti-apoptotic proteins |
| HT-29 | 10.0 | Cell cycle arrest |
| SMMC-7721 | 8.0 | Reactive oxygen species (ROS) generation |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Lung Cancer : A study conducted on A549 and H460 cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability compared to untreated controls.
- Findings : The study reported an IC50 value of approximately 15 µM for A549 cells, indicating a strong anticancer potential.
-
Study on Colon Cancer : Another investigation focused on HT-29 cells revealed that the compound could effectively inhibit cell growth and induce apoptosis through ROS-mediated pathways.
- Results : The IC50 value was found to be around 10 µM, showcasing its effectiveness against colon cancer.
Q & A
Q. What are the established synthetic methodologies for 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine?
The compound is typically synthesized via acid-catalyzed condensation reactions. A common approach involves reacting 1,8-diaminonaphthalene with 2,3,4-trimethoxybenzaldehyde in acetic acid under reflux conditions. The reaction proceeds through imine formation, followed by cyclization to yield the dihydroperimidine core. Purification is achieved via recrystallization or column chromatography using ethyl acetate/hexane mixtures. Variations in substituents on the aldehyde component can modulate reactivity and yield .
Q. Which spectroscopic techniques are critical for structural characterization?
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3200–3400 cm⁻¹, C-N vibrations at ~1043 cm⁻¹) and aromatic C=C stretches (1400–1600 cm⁻¹) .
- NMR : NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm). NMR confirms carbon frameworks, including the perimidine ring and trimethoxyphenyl moiety .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns for validation .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the compound’s structural conformation?
Single-crystal X-ray diffraction reveals dihedral angles between the perimidine core and trimethoxyphenyl substituent (e.g., ~10° in analogs), influencing steric and electronic interactions. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice, forming inversion dimers. Lattice parameters (e.g., monoclinic , ) and R factors () ensure data reliability .
Q. What computational methods are employed to predict electronic properties and reactivity?
Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For analogs, HOMO localization on the perimidine ring suggests nucleophilic reactivity, while LUMO distribution on the trimethoxyphenyl group indicates electrophilic sites. Molecular Electrostatic Potential (MEP) maps predict hydrogen-bonding sites .
Q. What experimental designs evaluate COX II inhibition and structure-activity relationships (SAR)?
- Enzyme Assays : Competitive inhibition is measured via COX II enzyme kits, comparing IC₅₀ values to reference drugs (e.g., Naproxen).
- SAR Insights : Methoxy substituents at positions 2, 3, and 4 enhance steric bulk, improving enzyme binding. Planarity of the perimidine ring correlates with activity, as seen in analogs with dihydro vs. fully aromatic systems .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in antimicrobial or anti-inflammatory activity may arise from:
- Solubility Variations : Methoxy groups increase lipophilicity but reduce aqueous solubility, affecting bioavailability.
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or enzyme isoforms (COX I vs. COX II) require standardized protocols.
- Substituent Effects : Positional isomerism (e.g., 2,3,4- vs. 3,4,5-trimethoxy) alters electronic density and steric interactions .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst Screening : Protic acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) impact reaction kinetics.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but complicate purification.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
